molecular formula C13H16N2O2 B2688575 N-(1-cyanopropyl)-3-ethoxybenzamide CAS No. 1311797-40-6

N-(1-cyanopropyl)-3-ethoxybenzamide

Cat. No.: B2688575
CAS No.: 1311797-40-6
M. Wt: 232.283
InChI Key: WMOZGBSAJOEOEZ-UHFFFAOYSA-N
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Description

N-(1-Cyanopropyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted aromatic ring and a 1-cyanopropyl group attached to the amide nitrogen. The ethoxy group contributes to electron-donating effects, while the nitrile moiety in the cyanopropyl chain introduces electron-withdrawing properties.

Properties

IUPAC Name

N-(1-cyanopropyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-11(9-14)15-13(16)10-6-5-7-12(8-10)17-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOZGBSAJOEOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-cyanopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

N-(1-cyanopropyl)-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopropyl group can form hydrogen bonds or electrostatic interactions with active sites, while the ethoxybenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Aromatic Substituent : The target compound has a 3-ethoxy group, whereas the analog features a 3-methyl group. The ethoxy group enhances lipophilicity compared to the methyl group.
  • Amide Side Chain: The target’s cyanopropyl chain contains a nitrile, while the analog has a hydroxyl and dimethyl-substituted ethyl chain, forming an N,O-bidentate ligand.

Functional Implications :

  • Coordination Chemistry: The analog’s N,O-bidentate structure enables metal coordination, making it suitable for catalytic C–H functionalization reactions . In contrast, the nitrile in N-(1-cyanopropyl)-3-ethoxybenzamide may limit metal-binding capacity but could participate in click chemistry or act as a metabolic stability enhancer.
  • Solubility : The hydroxyl group in the analog improves aqueous solubility, whereas the ethoxy and nitrile groups in the target compound likely increase lipid membrane permeability.

Table 1: Key Structural and Functional Differences

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Aromatic Substituent 3-ethoxy 3-methyl
Amide Side Chain 1-cyanopropyl 2-hydroxy-1,1-dimethylethyl
Key Functional Groups Nitrile, ethoxy Hydroxyl, dimethyl
Metal Coordination Limited Strong (N,O-bidentate)
Likely Applications Agrochemicals, pharmaceuticals Catalysis, synthetic intermediates

Comparison with 2-[(1-Cyanopropyl)carbamoyl]-5-chloromethyl Nicotinic Acid

Structural Differences :

  • Core Structure : The patent compound features a nicotinic acid (pyridine) backbone, while the target compound has a benzamide (benzene) core.
  • Substituents: Both share a 1-cyanopropyl carbamoyl group, but the patent compound includes a chloromethyl group at position 3.

Functional Implications :

  • Biological Activity: The nicotinic acid derivative is used in herbicidal imidazolinones, suggesting herbicidal activity due to structural motifs like chlorine and pyridine . The target compound’s benzamide-ethoxy structure may lack direct herbicidal action but could serve as a precursor for other agrochemicals.
  • Reactivity : The chloromethyl group in the patent compound offers a site for nucleophilic substitution, while the ethoxy group in the target compound is more stable under basic conditions.

Table 2: Comparative Analysis with Nicotinic Acid Derivative

Property This compound 2-[(1-Cyanopropyl)carbamoyl]-5-chloromethyl Nicotinic Acid
Core Structure Benzamide Nicotinic acid (pyridine)
Key Substituents 3-ethoxy, cyanopropyl 5-chloromethyl, cyanopropyl
Functional Groups Ethoxy, nitrile Chlorine, nitrile, carbamoyl
Primary Application Undetermined (likely intermediates) Herbicidal imidazolinones
Synthetic Flexibility Moderate High (due to reactive Cl)

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